(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester
Overview
Description
(4'-Cyano-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of bipyridines, which are characterized by their fused pyridine rings. This compound features a cyano group (-CN) and a tert-butyl ester group attached to the bipyridine structure, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the bipyridine core. One common approach is the condensation reaction between 2,2'-bipyridine and an appropriate cyano-containing reagent. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the cyano group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acid derivatives.
Reduction: : Amines.
Substitution: : Various functionalized derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the biological context and the specific derivatives formed from this compound.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the cyano group and the tert-butyl ester group Similar compounds include other bipyridines and their derivatives, which may have different functional groups or substitution patterns
List of Similar Compounds
2,2'-Bipyridine
4,4'-Bipyridine
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl derivatives
Cyano-containing bipyridines
Properties
IUPAC Name |
tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-5-4-8-20(11-13)14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYULLLBUNCRBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159952 | |
Record name | 1,1-Dimethylethyl N-[1-(4-cyano-2-pyridinyl)-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-28-4 | |
Record name | 1,1-Dimethylethyl N-[1-(4-cyano-2-pyridinyl)-3-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(4-cyano-2-pyridinyl)-3-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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